molecular formula C21H25N5O B2978692 N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine CAS No. 1251681-81-8

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine

Cat. No.: B2978692
CAS No.: 1251681-81-8
M. Wt: 363.465
InChI Key: HYJXFWWRFDCQEN-UHFFFAOYSA-N
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Description

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine is a synthetic chemical compound designed for research applications. Its structure incorporates a 1,2,4-oxadiazole ring, a heterocycle known to contribute to molecular recognition and binding in medicinal chemistry . This heterocycle is linked to a tetrahydroisoquinoline scaffold, a privileged structure frequently found in compounds with documented biological activity . The presence of a diethylamino-pyridine moiety further enhances the molecule's potential as a ligand for various biological targets. This specific architectural combination suggests potential for investigation in several scientific areas. Research may focus on its interactions with neurological targets, as compounds featuring tetrahydroisoquinoline and similar aryl-extended structures have been explored as high-affinity, selective ligands for dopamine receptor subtypes . Furthermore, the 1,2,4-oxadiazole motif is associated with antimicrobial activities, indicating this compound could also serve as a core structure in the development of novel anti-infective agents . Researchers can utilize this molecule as a key intermediate or a novel pharmacophore for probing protein function, screening for new therapeutic leads, and conducting structure-activity relationship (SAR) studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-3-26(4-2)19-10-9-17(13-22-19)21-23-20(27-24-21)15-25-12-11-16-7-5-6-8-18(16)14-25/h5-10,13H,3-4,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXFWWRFDCQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, LiAlH4, and sodium borohydride (NaBH4).

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Core Structure Key Substituents Yield (%) Purity (%) Biological Activity (if reported) Reference
N,N-Diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine Pyridine + 1,2,4-oxadiazole Tetrahydroisoquinoline-methyl, N,N-diethylamine N/A N/A Not reported
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine Pyridine + 1,2,4-oxadiazole Tetrahydro-2H-pyran-4-yloxy, 3-methylpyridin-2-amine 6 99 Macrofilaricidal
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridine + 1,2,4-thiadiazole Cyclopropoxy, 3-methylpyridin-2-amine 45 98 Macrofilaricidal
N-(thiophen-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine Pyrimidine + 1,2,4-oxadiazole Thiophen-3-yl, thiophen-2-ylmethylamine N/A N/A Not reported
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridine + 1,2,4-thiadiazole Isopropoxy, 3-methylpyridin-2-amine 19 95 Macrofilaricidal

Key Observations :

Core Heterocycle : Replacing the 1,2,4-oxadiazole with a 1,2,4-thiadiazole (e.g., compounds in ) reduces synthetic yields but maintains macrofilaricidal activity.

Substituent Effects: Tetrahydroisoquinoline vs. Diethylamine vs. Methylpyridine: The N,N-diethylamine group in the target compound could offer greater steric bulk and electron-donating effects compared to 3-methylpyridin-2-amine in , influencing receptor binding.

Synthetic Challenges : Low yields (6–45%) are common in analogs with complex substitution patterns, such as cyclopropoxy or isopropoxy groups .

Biological Activity

N,N-diethyl-5-{5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the compound's structure, synthesis, mechanisms of action, and its implications in various therapeutic areas.

Chemical Structure and Synthesis

The compound belongs to a class of molecules that integrate pyridine, oxadiazole, and tetrahydroisoquinoline moieties. Its chemical formula is C21H25N5OC_{21}H_{25}N_{5}O with a molecular weight of approximately 363.465 g/mol. The synthesis typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions using dehydrating agents such as phosphorus oxychloride (POCl₃).
  • Introduction of Tetrahydroisoquinoline : This step often employs reductive amination techniques involving isoquinoline derivatives and aldehydes or ketones.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may modulate the activity of neurotransmitter receptors or enzymes involved in neuronal signaling pathways. Such interactions suggest potential therapeutic applications in treating neurological disorders and possibly cancer.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activity by targeting specific cellular pathways. For instance:

CompoundActivityTarget
Isoquinoline derivativesAntiproliferativeCancer cell lines
Oxadiazole derivativesInduced apoptosisTumor cells

This compound may exhibit similar properties based on its structural analogs.

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Tetrahydroisoquinoline derivatives have been shown to possess neuroprotective properties by:

  • Modulating neurotransmitter levels : Enhancing the availability of neurotransmitters can improve cognitive functions.
  • Reducing oxidative stress : Compounds that scavenge free radicals can protect neuronal cells from damage.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Tetrahydroisoquinolines : A study demonstrated that tetrahydroisoquinoline derivatives significantly reduced neuronal cell death in models of neurodegeneration .
  • Oxadiazole Derivatives : Research indicated that oxadiazole-containing compounds exhibited promising results in inhibiting tumor growth in vitro and in vivo .

Q & A

Q. What synthetic methodologies are employed for constructing the 1,2,4-oxadiazole ring in the target compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. Microwave-assisted synthesis can enhance reaction efficiency and yield, as demonstrated in similar heterocyclic systems (e.g., pyridinyl triazoles) . Optimization of reaction time and temperature is critical to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the structure of the compound?

Key techniques include:

  • 1H/13C NMR : To identify proton and carbon environments, particularly distinguishing aromatic protons in the pyridine and tetrahydroisoquinoline moieties.
  • HRMS : For precise molecular weight confirmation.
  • IR Spectroscopy : To detect functional groups like C=N in the oxadiazole ring.
  • X-ray crystallography (using SHELX software): For definitive structural elucidation and bond-length validation .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Enzyme inhibition assays : Target-specific kinases or GPCRs using fluorescence-based or radiometric methods.
  • Cytotoxicity assays (e.g., MTT): To assess cell viability in cancer cell lines.
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target interaction .

Q. What purification techniques are effective for isolating the compound post-synthesis?

  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : From solvents like ethanol or acetonitrile.
  • HPLC : For high-purity isolation, especially for stereoisomeric separation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of the 1,2,4-oxadiazole ring?

Microwave irradiation accelerates reaction kinetics, reducing side reactions. For example, in pyridinyl triazole synthesis, microwave conditions achieved 80–90% yield in 30 minutes versus 12 hours conventionally. Optimize power (100–300 W) and solvent (DMF or DMSO) to enhance regioselectivity .

Q. What strategies optimize coupling efficiency between the tetrahydroisoquinoline and oxadiazole moieties?

  • Coupling reagents : EDCI/HOBt or DCC/DMAP for amide bond formation.
  • Catalytic additives : Ytterbium triflate (0.05 mmol) in ethanol improves reaction rates, as shown in isoxazolo-pyridine syntheses .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Q. How can researchers address discrepancies between in vitro and in vivo biological activity data?

  • Pharmacokinetic studies : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
  • Structural analogs : Compare with pyrazolo[1,5-a]pyrimidine derivatives, where trifluoromethyl groups enhance metabolic resistance .
  • Formulation adjustments : Use liposomal encapsulation to improve solubility and tissue penetration.

Q. What computational methods predict the compound’s binding mode to target proteins?

  • Molecular docking (AutoDock/Glide): To identify binding pockets and key interactions (e.g., hydrogen bonds with oxadiazole).
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., diethylamine vs. dimethylamine) with activity using crystallographic descriptors .

Q. How does stereochemistry impact the compound’s activity, and how can configurations be assigned?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • NOESY NMR : Determine spatial proximity of protons to assign configurations.
  • X-ray crystallography : Resolve absolute stereochemistry, as applied to cyclohepta[b]pyridine analogs .

Q. What experimental designs resolve contradictions in enzyme inhibition data across studies?

  • Control standardization : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted).
  • Orthogonal assays : Validate results with both fluorescence and radiometric methods.
  • Data normalization : Adjust for batch effects using internal standards (e.g., staurosporine for kinase assays) .

Q. Methodological Notes

  • Synthesis : Prioritize eco-friendly methods (e.g., microwave synthesis, aqueous conditions) to reduce waste .
  • Characterization : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.